A Technical Guide to the Synthesis and Characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
A Technical Guide to the Synthesis and Characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-
Disclaimer: The following document is intended for research and informational purposes only for drug development professionals, researchers, and scientists. The compound discussed, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, is an N-nitroso compound. N-nitroso compounds are a class of chemicals that are often potent carcinogens.[1][2] The synthesis and handling of this and similar compounds should only be undertaken by trained professionals in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. All institutional and governmental safety regulations must be strictly followed.
Introduction: Context and Rationale
N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their prevalence in various environmental and dietary sources, as well as their potential for endogenous formation in the human stomach, has made them a subject of intense toxicological and pharmaceutical research.[1][3] The International Agency for Research on Cancer (IARC) has classified numerous N-nitrosamines as probable or confirmed human carcinogens (Group 1 or 2A), underscoring the critical need for robust analytical and synthetic methodologies to study their behavior.[1][4][5]
This guide provides an in-depth technical overview of a proposed synthetic route and characterization workflow for a specific β-aminoketone derivative, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)- . While direct literature for this exact molecule is sparse, its structure lends itself to a well-established and logical synthetic pathway rooted in fundamental organic chemistry principles. The procedures outlined are based on analogous, well-documented reactions for the synthesis of β-aminoketones and the subsequent nitrosation of secondary amines.[6][7][8]
The core of this guide is a two-stage synthetic approach:
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Synthesis of the Secondary Amine Precursor: Formation of 2-Pentanone, 4-methyl-4-(methylamino)-.
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N-Nitrosation: Conversion of the secondary amine precursor to the target N-nitroso compound.
This will be followed by a comprehensive discussion of the analytical techniques required to confirm the structure and purity of the final product.
Proposed Synthesis Pathway
The synthesis is designed as a two-step process starting from commercially available materials. The logic is to first construct the secondary amine backbone and then introduce the nitroso group.
Step 1: Synthesis of the Precursor 2-Pentanone, 4-methyl-4-(methylamino)-
The most direct and efficient method for creating the β-methylamino ketone precursor is through a conjugate addition, specifically an aza-Michael reaction. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound.
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Precursor Materials: Mesityl oxide (4-methyl-3-penten-2-one) and methylamine.
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Reaction Principle: The nucleophilic methylamine attacks the β-carbon of the α,β-unsaturated ketone, mesityl oxide. The reaction is typically base-catalyzed to enhance the nucleophilicity of the amine.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mesityl oxide (1.0 eq) and an excess of methylamine (e.g., 2.0-3.0 eq, often as a 40% solution in water or in an appropriate solvent like ethanol).
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Catalysis: A catalytic amount of a suitable base (e.g., sodium hydroxide or potassium carbonate) can be added to facilitate the reaction, although the basicity of methylamine itself is often sufficient.
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Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup and Isolation:
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Upon completion, the reaction mixture is cooled to room temperature.
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The excess methylamine and solvent are removed under reduced pressure.
-
The remaining residue is taken up in an organic solvent like dichloromethane or ethyl acetate and washed with brine to remove any inorganic salts.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
-
Purification: The crude product, 2-Pentanone, 4-methyl-4-(methylamino)-, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: N-Nitrosation of the Secondary Amine Precursor
This is the critical step where the nitroso functional group is introduced. The reaction involves treating the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite under acidic conditions.[6]
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Reaction Principle: In an acidic aqueous medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the secondary amine nitrogen then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine.[6]
CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Personal protective equipment, including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[9][10]
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Reaction Setup: Dissolve the purified 2-Pentanone, 4-methyl-4-(methylamino)- (1.0 eq) in a suitable solvent mixture, such as dichloromethane and water, in a round-bottom flask cooled in an ice bath (0-5 °C). The acidic conditions are established by adding an acid like hydrochloric acid or acetic acid to the aqueous phase to achieve a pH of approximately 3-4.[11]
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1-1.5 eq) in water dropwise to the cooled, stirring reaction mixture. The temperature must be strictly controlled to prevent side reactions and the potential decomposition of nitrous acid.
-
Reaction Monitoring: The reaction is typically rapid. Progress can be monitored by TLC, looking for the consumption of the starting amine.
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench any excess nitrous acid by adding a solution of a scavenger like ammonium sulfamate or urea until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid degradation of the product.
-
-
Purification: The final product, 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-, should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
Visualization of Key Processes
Synthetic Pathway Diagram
Caption: Overall two-step synthesis of the target compound.
N-Nitrosation Mechanism
Caption: Mechanism of N-Nitrosation of a secondary amine.
Characterization of the Final Product
Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity. Key expected signals would include singlets for the acetyl (CH₃CO-) and N-methyl (N-CH₃) groups, a singlet for the gem-dimethyl [C(CH₃)₂] group, and a singlet for the methylene (-CH₂-) group. Due to restricted rotation around the N-N bond, some signals may appear as two distinct sets of peaks (rotamers).[12]
-
¹³C NMR: Will confirm the carbon skeleton. Expected signals include those for the carbonyl carbon (C=O), the quaternary carbon, and the various methyl and methylene carbons.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is crucial to confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M]⁺).
-
The fragmentation pattern can also be diagnostic. N-nitroso compounds often show a characteristic loss of the nitroso group (-NO), resulting in a fragment at M-30.[13] An ion at m/z 30 corresponding to [NO]⁺ is also common.[13]
-
-
Infrared (IR) Spectroscopy:
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This technique will identify key functional groups. A strong absorption band around 1715 cm⁻¹ is expected for the ketone carbonyl (C=O) stretch. The N-N=O stretch typically appears in the 1430-1490 cm⁻¹ region.
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Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) coupled with a UV detector would be appropriate.
-
Gas Chromatography (GC): Can also be used for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Observation |
| HRMS | Exact Mass [M+H]⁺ | Calculated for C₇H₁₅N₂O₂⁺: 159.1128. Found: 159.11xx. |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to -COCH₃, -C(CH₃)₂, -CH₂-, and N-CH₃ groups. Potential for doubled signals due to rotamers. |
| ¹³C NMR | Chemical Shifts (δ) | Signal for C=O (~208 ppm), quaternary C, and aliphatic carbons. |
| IR | Wavenumber (cm⁻¹) | Strong C=O stretch (~1715 cm⁻¹), N-N=O stretch (~1450 cm⁻¹). |
| HPLC | Purity | >95% (as determined by peak area). |
Critical Safety and Handling Protocols
N-nitroso compounds are presumed human carcinogens and must be handled with extreme caution.[3][9]
-
Engineering Controls: All work, including weighing, solution preparation, the reaction itself, and purification, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9][10]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory and includes:
-
Double nitrile gloves.
-
A buttoned lab coat with tight cuffs.
-
Chemical splash goggles and a face shield.
-
-
Decontamination: All glassware and surfaces that come into contact with the N-nitroso compound should be decontaminated. A common method is to use a solution that can degrade the nitrosamine, such as a solution of sodium hypochlorite (bleach) or hydrobromic acid in acetic acid, followed by thorough rinsing.
-
Waste Disposal: All waste, both solid and liquid, containing the N-nitroso compound is considered hazardous chemical waste. It must be collected in clearly labeled, sealed containers and disposed of according to institutional and national environmental regulations.
Conclusion
This guide outlines a robust and scientifically-grounded approach for the synthesis and characterization of 2-Pentanone, 4-methyl-4-(N-nitrosomethylamino)-. The proposed two-step synthesis, involving an aza-Michael addition followed by a controlled N-nitrosation, relies on well-understood and transferable organic chemistry principles. The subsequent analytical workflow, combining advanced spectroscopic and chromatographic methods, provides a comprehensive framework for verifying the molecular structure and ensuring the purity of the target compound. Given the significant toxicological properties of the N-nitroso functional group, adherence to the strictest safety protocols is paramount throughout every stage of this process.
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